molecular formula C28H30N2OS B2871637 N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-19-9

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2871637
CAS No.: 532974-19-9
M. Wt: 442.62
InChI Key: FCUBYGUUFWAMEA-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked via an ethyl group to a substituted indole moiety. The indole ring is modified at the 3-position with a (2,5-dimethylbenzyl)thio group, while the benzamide moiety carries 3,5-dimethyl substituents.

Properties

IUPAC Name

N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2OS/c1-19-9-10-22(4)24(14-19)18-32-27-17-30(26-8-6-5-7-25(26)27)12-11-29-28(31)23-15-20(2)13-21(3)16-23/h5-10,13-17H,11-12,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBYGUUFWAMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Comparisons
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Potential Applications
Target Compound 3,5-dimethylbenzamide; (2,5-dimethylbenzyl)thio-indole ~485.6 (calculated) Not explicitly stated
(E)-3-(4-(2-Hydroxyethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6f) Acrylamide linker; hydroxyethoxy and methoxy substituents 425 ([M + H]+) EP2 antagonism
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Isoxazole-thioether; pyrimidinylamino group ~467.5 (calculated) Cancer, viral infections
N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazole-thioether; methylphenylamino group ~411.5 (calculated) Platelet aggregation inhibition

Key Observations :

  • Thioether Linkages: The target’s (2,5-dimethylbenzyl)thio group differs from isoxazole- or thiazole-based thioethers in .
  • Benzamide Substituents: The 3,5-dimethyl groups on the benzamide core contrast with polar substituents (e.g., pyrimidinylamino in or hydroxyethoxy in ), suggesting divergent solubility and target selectivity profiles.
  • Indole Modifications : The target’s indole substitution at the 3-position differs from 2-methylindole derivatives in . Positional changes on indole rings are critical for receptor binding; for example, EP2 antagonists in rely on 2-methylindole for activity .
Physicochemical Properties
  • Polar Surface Area (PSA) : The absence of polar groups (e.g., hydroxyethoxy in 6f) in the target compound may lower PSA, favoring blood-brain barrier penetration compared to analogs .

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